1-(4-Chlorobenzyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea
Description
1-(4-Chlorobenzyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a urea derivative featuring a 4-chlorobenzyl group, a pyrazine ring substituted with a furan-3-yl moiety, and a methyl bridge linking the pyrazine to the urea core. Its structural complexity arises from the combination of aromatic and heterocyclic components, which influence its physicochemical and biological behavior.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-14-3-1-12(2-4-14)9-21-17(23)22-10-15-16(20-7-6-19-15)13-5-8-24-11-13/h1-8,11H,9-10H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMOGFMSCQNLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=NC=CN=C2C3=COC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex molecular structure and potential biological activities. The compound features a urea moiety linked to a chlorobenzyl group and a furan-pyrazine derivative, suggesting diverse pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 342.8 g/mol. Its structure includes:
- Chlorobenzyl Group : This moiety may contribute to the compound's lipophilicity and potential receptor interactions.
- Furan-Pyrazine Derivative : This part of the molecule is associated with various biological activities, including anticancer properties.
Antimicrobial Properties
Initial studies indicate that this compound may exhibit significant antimicrobial activity. Preliminary tests suggest it could inhibit the growth of various bacterial strains, making it a candidate for further pharmacological exploration.
Anticancer Potential
The unique structure of this compound suggests potential anticancer activity. Research indicates that compounds with similar structural features have demonstrated cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
Table 1: Summary of Anticancer Activity in Related Compounds
| Compound Name | IC (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivative A | 49.85 | A549 | Induces apoptosis |
| Pyrazole Derivative B | 0.39 | NCI-H460 | Autophagy induction |
| Pyrazole Derivative C | 0.01 | MCF7 | CDK inhibition |
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.
- Receptor Binding : It could bind to cellular receptors, modulating signal transduction pathways that are crucial for cell survival and growth.
- DNA/RNA Interaction : The compound may interact with nucleic acids, influencing gene expression or replication processes, thereby affecting cellular function .
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Study on Pyrazole Derivatives : Research indicated that pyrazole derivatives exhibited varying degrees of anticancer activity against different cell lines, with some compounds showing IC values as low as 0.01 μM against MCF7 cells .
- Antimicrobial Activity Assessment : A recent study highlighted the antimicrobial effects of similar urea derivatives against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity.
Comparison with Similar Compounds
Substituent Variations
Key structural analogues differ in substituents on the benzyl, pyrazine, or urea groups. Below is a comparative analysis:
Key Observations
Antiviral Activity
Kinase Inhibition Potential
Solubility and Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
